An In-depth Technical Guide to 3-amino-N-(6-methoxypyridin-3-yl)benzamide: Synthesis, Characterization, and Biological Potential
An In-depth Technical Guide to 3-amino-N-(6-methoxypyridin-3-yl)benzamide: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a molecule of significant interest in medicinal chemistry. While experimental data for this specific compound is not extensively available in public databases, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological evaluation. The structural similarities to known pharmacophores, particularly the 3-aminobenzamide moiety, suggest a promising potential as a modulator of key biological targets, such as poly(ADP-ribose) polymerase (PARP). This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and related chemical entities.
Introduction and Rationale
The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The 3-aminobenzamide substructure, in particular, is renowned for its ability to inhibit poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and other cellular processes.[1][2] Inhibition of PARP has emerged as a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The target molecule, 3-amino-N-(6-methoxypyridin-3-yl)benzamide, integrates this key 3-aminobenzamide pharmacophore with a 6-methoxypyridine moiety. The introduction of the substituted pyridine ring can significantly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also providing additional vectors for interaction with biological targets. This guide provides a detailed exploration of this molecule, from its rational synthesis to its potential therapeutic applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes the key predicted and known properties of 3-amino-N-(6-methoxypyridin-3-yl)benzamide and its constituent fragments.
| Property | Value | Source |
| Molecular Formula | C13H13N3O2 | PubChem[3] |
| Molecular Weight | 243.26 g/mol | PubChem[3] |
| Predicted LogP | 1.3 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Predicted Solubility | Data not available | |
| CAS Number | Not assigned |
Synthesis and Purification
The synthesis of 3-amino-N-(6-methoxypyridin-3-yl)benzamide can be logically approached through a standard amide bond formation reaction. This involves the coupling of a 3-aminobenzoyl derivative with 5-amino-2-methoxypyridine. Two primary routes are proposed: the acylation with a pre-formed acid chloride and the use of a peptide coupling agent.
Synthetic Scheme
Caption: Proposed synthetic routes to 3-amino-N-(6-methoxypyridin-3-yl)benzamide.
Detailed Experimental Protocol (Route A: Acid Chloride Method)
This protocol is based on well-established procedures for the synthesis of benzamides from their corresponding acid chlorides.[4]
Step 1: Synthesis of 3-Aminobenzoyl Chloride
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Materials: 3-aminobenzoic acid, thionyl chloride.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
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Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
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Monitor the reaction by TLC (thin-layer chromatography) to ensure the consumption of the starting material.
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After completion, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-aminobenzoyl chloride hydrochloride can be used in the next step without further purification.
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Step 2: Amide Coupling
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Materials: 3-aminobenzoyl chloride hydrochloride, 5-amino-2-methoxypyridine (CAS: 6628-77-9)[5][6][7], pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Dissolve the crude 3-aminobenzoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the aminopyridine.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification:
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-N-(6-methoxypyridin-3-yl)benzamide.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzamide and pyridine rings, as well as the methoxy and amino protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | Pyridine H2 |
| ~8.0 | dd | 1H | Pyridine H4 |
| ~7.5-7.8 | m | 3H | Benzamide aromatic protons |
| ~7.2 | t | 1H | Benzamide aromatic proton |
| ~6.8 | d | 1H | Pyridine H5 |
| ~5.5 | br s | 2H | -NH2 |
| ~3.9 | s | 3H | -OCH3 |
| ~9.5 | s | 1H | Amide -NH- |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~160 | Pyridine C6 |
| ~148 | Benzamide C3 |
| ~140 | Pyridine C2 |
| ~135 | Benzamide C1 |
| ~130 | Pyridine C4 |
| ~129 | Benzamide CH |
| ~125 | Pyridine C3 |
| ~118 | Benzamide CH |
| ~115 | Benzamide CH |
| ~110 | Pyridine C5 |
| ~53 | -OCH3 |
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺.
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Predicted [M+H]⁺: m/z 244.1080
The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 3-aminobenzoyl and 6-methoxypyridin-3-ylamino moieties.
Potential Biological Activity and Mechanism of Action
The presence of the 3-aminobenzamide core strongly suggests that 3-amino-N-(6-methoxypyridin-3-yl)benzamide may act as an inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2]
PARP Inhibition
PARP enzymes, particularly PARP1 and PARP2, are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.[1] In the context of cancer therapy, inhibiting PARP in tumors with deficient homologous recombination (HR) pathways (e.g., due to BRCA1/2 mutations) leads to synthetic lethality.
Caption: Proposed mechanism of action via PARP inhibition and synthetic lethality.
Structure-Activity Relationship (SAR) Considerations
The benzamide portion of the molecule is expected to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, and bind to the enzyme's active site. The 3-amino group is crucial for this interaction. The 6-methoxypyridine ring can explore additional binding pockets within the enzyme, potentially influencing potency and selectivity.
Experimental Protocol: In Vitro PARP1 Inhibition Assay
To experimentally validate the predicted biological activity, a standard in vitro PARP1 inhibition assay can be performed.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
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Stop solution (e.g., 1 M H₂SO₄)
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (3-amino-N-(6-methoxypyridin-3-yl)benzamide)
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Positive control (e.g., Olaparib or 3-aminobenzamide)
Procedure:
-
Coat Plates: Coat streptavidin-coated 96-well plates with biotinylated histone H1 and incubate overnight at 4 °C. Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Enzyme Reaction:
-
Add the assay buffer to the wells.
-
Add the test compound or positive control at various concentrations.
-
Add recombinant PARP1 enzyme.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plates to remove unreacted components.
-
Add the anti-PAR antibody and incubate for 1 hour.
-
Wash the plates.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plates.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Conclusion
3-amino-N-(6-methoxypyridin-3-yl)benzamide represents a molecule with significant, albeit currently underexplored, potential in the field of drug discovery. Its rational design, based on the well-established PARP-inhibiting pharmacophore of 3-aminobenzamide, provides a strong impetus for its synthesis and biological evaluation. This technical guide offers a comprehensive, scientifically grounded framework for researchers to embark on such investigations, from a detailed synthetic protocol to a robust method for assessing its predicted biological activity. The insights and procedures outlined herein are intended to accelerate the exploration of this promising chemical entity and its analogs as potential therapeutic agents.
References
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PMC. [Link]
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ResearchGate. (PDF) ChemInform Abstract: Catalyst-Free Chemo-/Regio-/Stereoselective Amination of Alk-3-ynones. Synthesis of 1,5-Benzodiazepines and 3-Amino-2-alkenones. [Link]
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PubChemLite. 3-amino-n-(6-methoxypyridin-3-yl)benzamide. [Link]
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Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
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PubMed. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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PubMed. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. [Link]
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